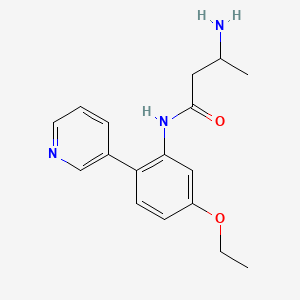
3-amino-N-(5-ethoxy-2-(pyridin-3-yl)phenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
K-953 is a small molecule compound developed by Kowa Co., Ltd. It was initially researched for its potential therapeutic applications in treating cardiovascular diseases, specifically heart rhythm disorders. its development was discontinued at the clinical trial stage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of K-953 involves multiple steps, starting from readily available starting materials. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing similar small molecule compounds often involve:
Formation of the core structure: This typically involves a series of condensation reactions.
Functional group modifications: Introduction of specific functional groups through reactions such as halogenation, nitration, or sulfonation.
Purification: The final compound is purified using techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production of small molecule compounds like K-953 generally follows the same synthetic routes as laboratory-scale synthesis but is optimized for large-scale production. This includes:
Optimization of reaction conditions: To increase yield and reduce costs.
Use of continuous flow reactors: For better control over reaction parameters.
Scalability: Ensuring that the synthesis can be scaled up without significant loss of efficiency or purity.
Chemical Reactions Analysis
Types of Reactions
K-953 can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Replacement of one functional group with another.
Hydrolysis: Reaction with water to break down the compound into smaller fragments.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are used.
Hydrolysis: Typically carried out under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in K-953. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Hydrolysis: Formation of smaller organic fragments.
Scientific Research Applications
K-953 has been explored for various scientific research applications, including:
Chemistry: As a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigating its effects on cellular processes and pathways.
Medicine: Potential therapeutic applications in treating cardiovascular diseases, although its development was discontinued.
Industry: Potential use as an intermediate in the synthesis of other pharmaceuticals or fine chemicals.
Mechanism of Action
The exact mechanism of action of K-953 is not fully understood. it is believed to exert its effects by interacting with specific molecular targets involved in heart rhythm regulation. This may include ion channels, receptors, or enzymes that play a role in cardiac electrophysiology. The pathways involved likely include modulation of ion fluxes and signaling cascades that regulate heart muscle contraction and relaxation .
Comparison with Similar Compounds
Similar Compounds
Amiodarone: Another antiarrhythmic agent used to treat heart rhythm disorders.
Dronedarone: A derivative of amiodarone with similar therapeutic applications.
Sotalol: A beta-blocker with antiarrhythmic properties.
Uniqueness of K-953
K-953 is unique in its specific molecular structure and the particular pathways it targets. Unlike other antiarrhythmic agents, K-953 was designed to have a distinct profile of activity and side effects. due to the discontinuation of its development, its full potential and uniqueness remain largely unexplored .
Properties
Molecular Formula |
C17H21N3O2 |
|---|---|
Molecular Weight |
299.37 g/mol |
IUPAC Name |
3-amino-N-(5-ethoxy-2-pyridin-3-ylphenyl)butanamide |
InChI |
InChI=1S/C17H21N3O2/c1-3-22-14-6-7-15(13-5-4-8-19-11-13)16(10-14)20-17(21)9-12(2)18/h4-8,10-12H,3,9,18H2,1-2H3,(H,20,21) |
InChI Key |
JHWVXMIUCOQOCI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=CN=CC=C2)NC(=O)CC(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















